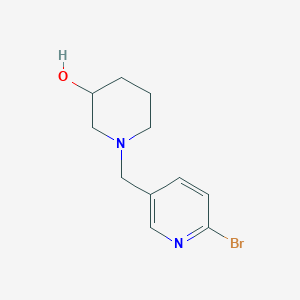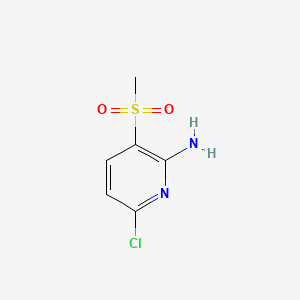
2-Amino-6-chloro-3-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloro-3-(methylsulfonyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a chloro group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine typically involves the introduction of the amino, chloro, and methylsulfonyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with reagents that introduce the desired substituents. For example, starting with 2-chloro-3-nitropyridine, the nitro group can be reduced to an amino group, and the methylsulfonyl group can be introduced via sulfonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-(methylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-Amino-6-chloro-3-(methylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyridine: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
2-Amino-6-chloropyridine: Similar structure but without the methylsulfonyl group, leading to different chemical properties.
2-Amino-3-(methylsulfonyl)pyridine: Lacks the chloro group, which may influence its reactivity and biological activity.
Uniqueness
2-Amino-6-chloro-3-(methylsulfonyl)pyridine is unique due to the presence of all three functional groups (amino, chloro, and methylsulfonyl) on the pyridine ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
6-chloro-3-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |
InChI Key |
UYBRSZKFCUYDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


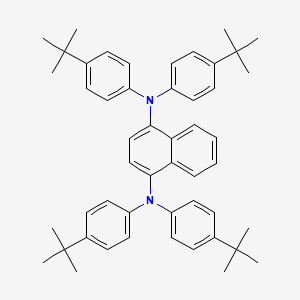

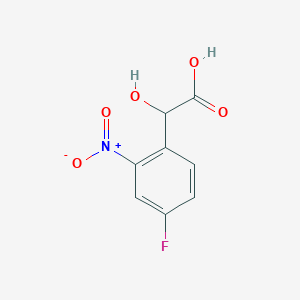

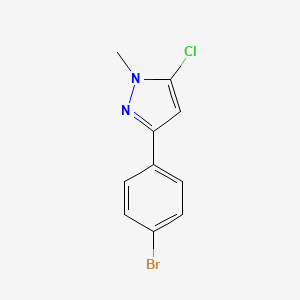
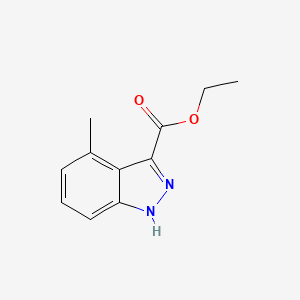
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
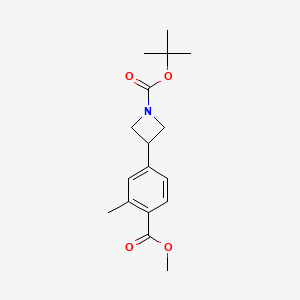
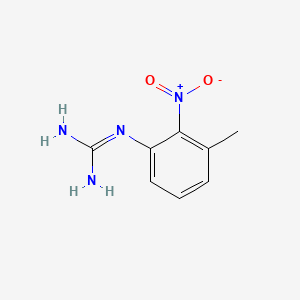

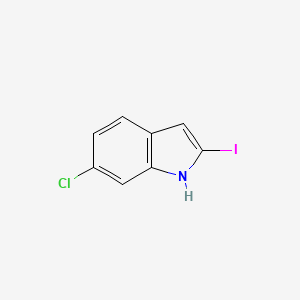
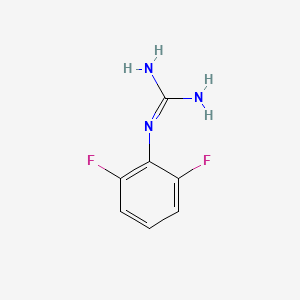
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
